molecular formula C₂₅H₄₀O₅ B1139997 5alpha-Cholan-24-oic acid, 7alpha,12alpha-dihydroxy-3-oxo-, methyl ester CAS No. 14772-92-0

5alpha-Cholan-24-oic acid, 7alpha,12alpha-dihydroxy-3-oxo-, methyl ester

Cat. No. B1139997
CAS RN: 14772-92-0
M. Wt: 420.58
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar bile acid derivatives involves multi-step chemical processes, including the Reformatsky reaction, protection by acetalization, and subsequent condensation with coenzyme A. For example, Kurosawa et al. (2001) synthesized coenzyme A esters of related trihydroxy and dihydroxy bile acids for studying beta-oxidation in bile acid biosynthesis, highlighting the intricate steps involved in synthesizing these compounds (Kurosawa et al., 2001).

Molecular Structure Analysis

The molecular structure of bile acids, including 5alpha-Cholan-24-oic acid derivatives, features a steroidal framework with specific hydroxylation patterns critical for their biological function. The synthesis and characterization of such compounds, as discussed by Aggarwal et al. (1992) and Kakiyama et al. (2004), demonstrate the complexity of their structures and the methods used for their analysis (Aggarwal et al., 1992); (Kakiyama et al., 2004).

Chemical Reactions and Properties

Bile acids undergo various chemical reactions, including oxidation, reduction, and conjugation, which affect their physiological roles and metabolism. The study by Masterson et al. (2003) on the conversion of cholic acid to a specific methyl ester derivative exemplifies the chemical modifications that these molecules can undergo and their implications for understanding bile acid chemistry (Masterson et al., 2003).

Physical Properties Analysis

The physical properties of bile acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their biological functions and interactions with biological membranes. The study of hydrogen-bonded aggregations of oxo-cholic acids by Bertolasi et al. (2005) sheds light on the supramolecular architectures of these compounds and their impact on physical properties (Bertolasi et al., 2005).

Scientific Research Applications

Synthesis and Study of Bile Acid Biosynthesis

The synthesis of coenzyme A esters of various bile acids, including 5beta-cholestan-26-oic acids, has been conducted to study side chain cleavage in bile acid biosynthesis. These synthesized esters were instrumental in understanding the beta-oxidation pathway, a crucial metabolic process in organisms. This research has expanded our knowledge of bile acid biosynthesis and its role in metabolism (Kurosawa et al., 2001).

Hydrogen-Bonded Aggregations in Crystal Structures

Studies on the crystal structures of various oxo-cholic acids, including 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid, have revealed the supramolecular architectures dominated by networks of cooperative O-H...O hydrogen bonds. This research provides valuable insights into the molecular interactions and structural conformations of bile acids, which are crucial for their biological functions and interactions (Bertolasi et al., 2005).

Blood-Brain Barrier Permeation

The efficacy of 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate as a blood-brain barrier (BBB) permeator was tested, highlighting its potential to modify BBB permeability. This study offers promising avenues for improving drug delivery to the brain, which is a significant challenge in treating central nervous system disorders (Mikov et al., 2004).

properties

IUPAC Name

methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3/t14-,15-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZOGAIBGCZRCL-SVHSVDIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5alpha-Cholan-24-oic acid, 7alpha,12alpha-dihydroxy-3-oxo-, methyl ester

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